molecular formula C9H21ClN2O2 B1440853 2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride CAS No. 1219964-32-5

2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride

Cat. No.: B1440853
CAS No.: 1219964-32-5
M. Wt: 224.73 g/mol
InChI Key: LCDJOQLVIRJKGY-UHFFFAOYSA-N
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Description

2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride is an organic compound with the chemical formula C8H19ClN2O2. It is a crystalline solid with a molecular weight of 210.7 g/mol. This compound belongs to the class of amides and is commonly used in various scientific research fields due to its unique properties.

Scientific Research Applications

2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found .

Safety and Hazards

The safety data sheet for this compound suggests several precautionary measures. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and keeping the container tightly closed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride typically involves the reaction of 2-amino-2-methylpropanamide with 3-ethoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield primary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the halogenated compound used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride
  • 2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride
  • 2-Amino-3-cyano-4H-chromenes

Uniqueness

2-Amino-N-(3-ethoxypropyl)-2-methylpropanamide hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and an ethoxypropyl group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-amino-N-(3-ethoxypropyl)-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-4-13-7-5-6-11-8(12)9(2,3)10;/h4-7,10H2,1-3H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDJOQLVIRJKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219964-32-5
Record name Propanamide, 2-amino-N-(3-ethoxypropyl)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219964-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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